BTK inhibitors are a class of targeted therapy that work by covalently and irreversibly binding to the Bruton's tyrosine kinase (BTK) protein, a crucial enzyme in several signaling pathways within hematopoietic cells, particularly B lymphocytes [1] [2].
The table below summarizes the core aspects of the BTK inhibition mechanism:
| Aspect | Description |
|---|---|
| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] [2]. |
| Key Mechanism | Irreversible, covalent binding to a cysteine residue in the BTK active site, blocking its enzymatic activity [1] [2]. |
| Cellular Impact | Inhibition of B-cell signaling, reduced pro-inflammatory mediator release, impaired cell proliferation/survival [1] [3]. |
This mechanism disrupts several key pathways:
The following diagram illustrates the signaling pathways disrupted by BTK inhibitors:
► Figure: Simplified schematic of key signaling pathways targeted by BTK inhibitors.
Although data on Rocbrutinib is unavailable, the table below compares quantitative pharmacological data for several clinically relevant BTK inhibitors, which can serve as a reference.
| Drug Name | Indication(s) | Key Pharmacological Features | Development Status |
|---|
| Remibrutinib (LOU064) | Chronic Spontaneous Urticaria (CSU) [3] | • IC₅₀ (in blood): 0.023 μM [2] • Half-life: 1-2 hours • Protein binding: 95.4% • Primary metabolizer: CYP3A4 [3] | FDA Approved (2025) [3] | | Tolebrutinib | Multiple Sclerosis (MS) [2] | Orally active, covalent, irreversible inhibitor; designed to penetrate the central nervous system (CNS) [2]. | Phase III [2] | | Evobrutinib | Multiple Sclerosis (MS) [2] | Orally administered, irreversible antagonist [2]. | Phase III [2] | | Ibrutinib | Various B-cell malignancies [1] | First-in-class BTK inhibitor; creates a chemotherapy-free treatment era for hematological cancers [1]. | Approved (2013) [1] |
For researchers investigating BTK inhibitors, the following methodological approaches are commonly used, as evidenced in the literature [4].
| Experimental Area | Commonly Used Methods & Assays |
|---|
| In Vitro Binding & Selectivity | • Kinase activity assays to determine IC₅₀ values [2]. • Selectivity profiling across kinase panels. • Cellular Western blot/IP to assess phosphorylation of BTK (e.g., at Y551) and downstream substrates [4]. | | Functional Cellular Assays | • Cell viability/proliferation assays (e.g., on malignant B-cell lines) [1]. • Calcium flux assays to measure BCR signaling inhibition. • Measurement of cytokine/chemokine release via ELISA after FcR or TLR stimulation [3]. | | In Vivo Efficacy Models | • Mouse xenograft models (e.g., human tumor cell lines implanted in immunodeficient mice) for hematological cancers [1]. • Autoimmune disease models (e.g., experimental autoimmune encephalomyelitis - EAE for MS) [2]. |
Rocbrutinib's distinguishing feature is its dual mechanism of action, designed to inhibit both wild-type and mutated forms of BTK.
| Property | Value |
|---|---|
| Molecular Weight | 761.91 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 14 |
| Topological Polar Surface Area | 145.65 |
| XLogP | 2.18 |
| Lipinski's Rule Breakers | 2 (MW >500, TPSA >140) |
The following diagram illustrates the drug's mechanism of action against different BTK forms.
This compound's dual binding action against wild-type and resistant BTK mutations.
Early-phase trials demonstrate this compound's efficacy and safety in heavily pre-treated patient populations.
The table below summarizes efficacy outcomes from key clinical cohorts.
| Study Cohort | Patient Population | Key Efficacy Findings |
|---|---|---|
| Overall CLL (Phase 1) [1] | 47 patients with R/R CLL, all prior covalent BTKi | 69% 18-month PFS (77% for dose ≥200 mg) |
| Gatekeeper Mutation [6] [2] | 10 patients with R/R CLL and T474I mutation, prior covalent & non-covalent BTKi | 78% ORR; 100% remaining on treatment at median 14-month follow-up |
| Phase 2 ROCK-1 (MCL) [3] | 62 patients with R/R MCL, prior covalent BTKi (ongoing) | Primary endpoint: Objective Response Rate (ORR) |
Research into this compound involves both clinical trial designs and innovative preclinical methods to identify combination therapies.
The workflow for the CRISPR screening process is outlined below.
Workflow for genome-wide CRISPR screen to identify this compound combination partners.
This compound's development is advancing in several key areas.
The diagram below outlines the general workflow for a CRISPR-Cas9 loss-of-function screen to identify genes that modulate response to a BTK inhibitor, based on established methodologies [1] [2] [3].
This workflow is adapted from published screens for ibrutinib and asparaginase [1] [2].
The table below breaks down the key experimental steps based on the workflow, with specific technical details from the literature.
| Stage | Key Components | Technical Details & Considerations |
|---|
| 1. Cell Line & Library | Cell Line: B-cell lineage (e.g., Nalm6 for ALL [2], Namalwa for CLL/MCL [1] [3]). CRISPR Library: Focused kinome/phosphoproteome (e.g., Brunello kinome library) [1] [2] [3]. | Ensure high Cas9 activity (>99%) [1]. Use low MOI (~0.3) and high library representation (e.g., 1000x) [1] [3] to maintain sgRNA diversity. | | 2. Screening & Selection | Treatment Arm: Grown in presence of BTK inhibitor. Control Arm: Grown in parallel without drug. Duration: Typically 2+ weeks to allow for cellular phenotypes [2]. | Drug concentration should induce significant, but not complete, cell death (e.g., ~35% cell death after 2 weeks) [2]. This enriches for sensitizing or resistance genes. | | 3. Analysis & Hit Calling | Genomic DNA Prep: Isolate gDNA from final populations and pre-screening "reference" pool [3]. Sequencing: NGS of sgRNA amplicons. Bioinformatics: MAGeCK [2] or DESeq2/αRRA [1] pipelines. | Algorithms compare sgRNA abundance between treatment and control to identify significantly enriched or depleted guides. Genes targeted by multiple depleted sgRNAs are high-confidence "hits" [1] [2]. |
Although rocbrutinib-specific data is unavailable, research on other BTK inhibitors reveals what to expect from such a screen.
To build on this foundation for this compound specifically, you could consider the following approaches:
The table below summarizes experimental approaches and insights from Ibrutinib studies that are relevant to drug combination and resistance screening.
| Study Focus | Relevant Methodology / Insight | Key Findings |
|---|---|---|
| High-Throughput Combination Screening [1] | Unbiased small-molecule combination (matrix) screening to identify synergistic drug pairs for Diffuse Large B-cell Lymphoma (DLBCL). | Ibrutinib synergized with PI3K-AKT-mTOR inhibitors, other BCR pathway inhibitors, Bcl-2 family inhibitors, and standard chemotherapy components [1]. |
| Resistance Mechanism Identification [2] | Whole-exome sequencing of patient samples at baseline and relapse to identify mutations conferring resistance. | Identified a prevalent BTK C481S mutation and gain-of-function mutations in PLCγ2 (e.g., R665W, L845F) as primary drivers of acquired resistance [2]. |
| Multi-Omics Profiling of Resistance [3] | Integrated untargeted metabolomics (via mass spectrometry) and transcriptomic (gene expression) analysis of paired Ibrutinib-sensitive and -resistant DLBCL cell lines. | Revealed metabolic reprogramming towards oxidative phosphorylation in resistant cells, modulated via the BTK-PI3K-AKT-IL4I1 axis [3]. |
Based on the Ibrutinib research, you can design a genome-wide knockout screen for this compound by adapting the following general workflow:
Genome-wide knockout screen workflow
The core methodologies from Ibrutinib research can be directly applied to this compound [1] [2] [3]:
To bridge the current knowledge gap, your guide or proposal could focus on:
Title: A Phase I, Open-Label Study to Assess the Safety, Tolerability, and Recommended Phase 2 Dose (RP2D) of Rocbrutinib in Patients with Relapsed or Refractory B-Cell Lymphoma
1. Introduction Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is overexpressed in many B-cell malignancies, making it a validated therapeutic target [1]. This compound is an investigational, next-generation BTK inhibitor. This document outlines the protocol for a first-in-human (FIH) Phase I dose escalation and expansion study, designed to establish its safety profile and determine the Recommended Phase 2 Dose (RP2D).
2. Study Objectives
3. Study Design Overview This is a modular, multi-center, open-label study consisting of two sequential parts:
The logical workflow and key decision points for dose level assignment are summarized in the diagram below.
4.1 Patient Population
4.2 Dosage and Administration this compound is administered orally, once daily. The dose escalation scheme will proceed through pre-specified dose levels based on the escalation algorithm. A full treatment cycle is defined as 28 days.
4.3 Dose Escalation Design and Decision Rules The study employs a Bayesian Optimal Interval (BOIN) design, a model-assisted approach that is both intuitive and statistically efficient [2] [3]. The design aims to minimize the number of patients treated at sub-therapeutic or overly toxic doses.
Table 1: BOIN Design Dose Escalation Rules
| Current Dose DLT Rate | Decision | Rule |
|---|---|---|
| Below lower boundary (e.g., < 0.17) | Escalate | Dose is likely sub-therapeutic |
| Within equivalence interval (e.g., 0.17 - 0.33) | Stay | Dose is close to target; enroll more patients |
| Above upper boundary (e.g., > 0.33) | De-escalate | Dose is likely overly toxic |
| Excessive toxicity (e.g., ≥ 2/3 DLTs) | De-escalate | Safety trigger regardless of model |
4.4 Dose Expansion Phase Once the MTD is identified, approximately 20-30 additional patients will be enrolled in expansion cohorts. These cohorts may be stratified by lymphoma subtype to further evaluate the safety, tolerability, and preliminary efficacy of the RP2D and to characterize PK/PD relationships more fully [3].
4.5 Data Collection and Analysis Methods
Table 2: Protocol-Defined Dose Limiting Toxicities (DLTs)
| Category | DLT Definition (Grade ≥3 unless specified) |
|---|---|
| Hematological | Febrile neutropenia; Neutropenia with infection; Thrombocytopenia with significant bleeding. |
| Non-Hematological | Any non-hematologic toxicity (excluding manageable nausea/vomiting); Grade 3 fatigue lasting >7 days. |
| Hepatotoxicity | ALT/AST elevation >5x ULN; ALT/AST >3x ULN with concurrent bilirubin >2x ULN. |
| Other | Any dose interruption >14 days due to treatment-related toxicity; any treatment-related death. |
Table 3: Simulated Dose Escalation Outcomes & Key Parameters
| Dose Level | Dose (mg) | N of Patients | N with DLT | DLT Rate (%) | BOIN Decision | Cumulative ORR (%) |
|---|---|---|---|---|---|---|
| 1 | 50 | 3 | 0 | 0 | Escalate | 0 |
| 2 | 100 | 4 | 0 | 0 | Escalate | 25 |
| 3 | 200 | 5 | 1 | 20 | Stay | 40 |
| 4 | 400 | 6 | 2 | 33 | De-escalate | 50 |
| RP2D | 200 | 20 (expansion) | - | ~20 | - | 55 |
This protocol provides a robust and modern framework for the clinical development of this compound. By employing an adaptive BOIN design, the study efficiently balances the ethical need to limit patient exposure to sub-therapeutic or toxic doses with the statistical rigor required to accurately identify the RP2D [2] [3].
The integration of deep PD profiling, particularly single-cell transcriptomics, offers a powerful opportunity to identify biomarkers of response and resistance, guiding future combination strategies [4]. The selection of the RP2D will be a comprehensive decision, incorporating not only the DLT rate but also the totality of PK exposure, PD target engagement, and early efficacy signals [3].
The treatment landscape for B-cell malignancies has been revolutionized by targeted therapies, with Bruton's tyrosine kinase (BTK) inhibitors and BCL2 inhibitors representing two of the most promising classes of therapeutic agents. Rocbrutinib (LP-168) is a novel, fourth-generation covalent and non-covalent BTK inhibitor characterized by enhanced selectivity and dual inhibitory capabilities [1]. This molecular profile enables this compound to effectively target both wild-type BTK and certain BTK resistance mutants, addressing a significant clinical challenge in the management of relapsed/refractory B-cell malignancies. The therapeutic synergy between BTK and BCL2 inhibition has emerged as a cornerstone of modern lymphoma therapy, with this compound representing the next evolution in this promising treatment paradigm.
The molecular rationale for combining BTK and BCL2 inhibitors stems from their complementary mechanisms of action that target interdependent survival pathways in malignant B-cells. BTK inhibitors primarily disrupt B-cell receptor (BCR) signaling, which is crucial for cell proliferation, survival, and tissue homing of malignant B-cells [2]. Simultaneously, BCL2 inhibitors directly target the mitochondrial apoptotic pathway by displacing pro-apoptotic proteins from BCL2, thereby triggering intrinsic apoptosis in cancer cells [3] [4]. The synergistic relationship between these pathways becomes evident as BTK inhibition downregulates key anti-apoptotic proteins such as MCL-1 and BCL-XL, which would otherwise confer resistance to BCL2 inhibition [2]. This mutual reinforcement creates a powerful anti-tumor effect that exceeds what either agent can achieve alone.
Table 1: BCL2 Inhibitors in Clinical Development for Combination Therapy
| Compound | Targets | Development Status | Relevant Combinations |
|---|---|---|---|
| Venetoclax (ABT-199) | BCL-2 | FDA-approved for CLL/AML | Ibrutinib, this compound (preclinical) |
| Lisaftoclax (APG-2575) | BCL-2 | Phase 1/2 (NCT05147467) | Azacitidine, BTK inhibitors |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Phase 1/2 | With chemotherapy regimens |
| AZD0466 | BCL-2, BCL-XL | Phase 1/2 | As monotherapy and combinations |
| APG-1252 (pelcitoclax) | BCL-2, BCL-XL | Phase 1/2 | Various combination regimens |
A genome-wide CRISPR/Cas9 knockout screen was conducted to systematically identify genetic interactions and synthetic lethal partners with this compound. This unbiased functional genomics approach revealed BCL2 as one of the top hits whose genetic ablation synergized with this compound treatment [1]. The screen identified multiple components of the mitochondrial apoptotic pathway as critical determinants of this compound sensitivity, validating BCL2 inhibition as a rationally justified combination strategy. Follow-up validation experiments confirmed that genetic disruption of BCL2 significantly enhanced this compound-induced cell death across multiple B-cell malignancy models, providing compelling genetic evidence for the combination approach.
Preclinical studies of this compound with BCL2 inhibitors have demonstrated consistently superior efficacy compared to either agent alone across diverse laboratory models. In vitro combination studies employing venetoclax and other BCL2 inhibitors with this compound have shown dramatic enhancement of apoptotic cell death in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) cell lines [1] [5]. The combination proved particularly effective in DLBCL models characterized by BCL2 amplifications/translocations coupled with constitutive BCR signaling activation [5]. Orthotopic xenograft models and patient-derived xenograft (PDX) systems have corroborated these findings, demonstrating significantly reduced tumor burden and prolonged survival in combination-treated cohorts compared to monotherapy arms. Importantly, the this compound/BCL2 inhibitor combination effectively overcame both primary and acquired resistance to venetoclax, which was linked to reduced expression of alternative anti-apoptotic proteins BCL-XL and BCL-2A1 under ibrutinib treatment [5].
Table 2: Key Preclinical Findings for this compound/BCL2 Inhibitor Combinations
| Experimental Model | Findings | Potential Biomarkers |
|---|---|---|
| CLL cell lines | Enhanced apoptosis via mutual priming of mitochondrial pathway | BIM elevation, MCL-1 reduction |
| DLBCL cell lines | Superior cytotoxicity in ABC-DLBCL with BCL2 alterations | BCL2 amplification, NF-κB nuclear localization |
| MCL models | Synergistic growth inhibition via complementary cell population targeting | BCL2 expression correlated with BTK expression |
| Orthotopic xenografts | Significant reduction in tumor burden compared to monotherapies | Tumor regression, prolonged survival |
| Venetoclax-resistant models | Overcoming acquired resistance through alternative anti-apoptotic protein modulation | Reduced BCL-XL and BCL-2A1 expression |
The CRISPR screening protocol begins with selection of a genome-wide guide RNA library (such as the Brunello or GeCKO v2 library) covering approximately 19,000 human genes with 4-6 guides per gene. Day 1: Seed cells in growth medium at 25-30% confluence. Day 2: Transduce cells with the lentiviral CRISPR library at an MOI of 0.3-0.5 with 8 μg/mL polybrene via spinfection (centrifuge at 800-1000 × g for 30-60 minutes at 32°C). Include a non-transduced control to determine transduction efficiency. Day 3: Replace medium with fresh growth medium. Day 4: Begin selection with appropriate antibiotic (e.g., 1-2 μg/mL puromycin) for 3-7 days until non-transduced control cells show complete cell death [1].
After antibiotic selection, divide cells into two treatment groups: DMSO vehicle control and This compound treatment at a predetermined IC50 concentration (typically 10-500 nM based on cell type). Culture cells for 14-21 days, maintaining adequate library coverage (minimum 500 cells per guide RNA throughout the experiment). Harvest cells at endpoint and extract genomic DNA using a Maxi Prep kit. Amplify the integrated gRNA sequences via PCR with indexing primers for multiplexing, then sequence on an Illumina platform (minimum 500 reads per guide recommended). Analyze sequencing data using specialized tools (MAGeCK, CRISPResso) to identify significantly enriched or depleted gRNAs in this compound-treated versus control samples [1].
Seed cells in 96-well plates at optimal densities (2,000-10,000 cells/well for lymphoma/leukemia lines). After 24 hours, treat with serially diluted this compound (typical range 0.1-1000 nM) and BCL2 inhibitor (e.g., venetoclax, 0.1-1000 nM) in a matrix format (monotherapies and combinations). Incubate for 48-72 hours at 37°C, 5% CO2. Measure viability using CellTiter-Glo or MTS assays according to manufacturer protocols. For apoptosis assessment, use Annexin V/propidium iodide staining followed by flow cytometry analysis at 24-48 hours post-treatment. Include controls for baseline apoptosis (untreated cells) and maximum apoptosis (staurosporine-treated cells). Calculate combination indices using CalcuSyn or CompuSyn software to determine synergy (CI < 1 indicates synergy) [2] [5].
Harvest cells after 6-24 hours of treatment for protein analysis. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate 20-40 μg protein by SDS-PAGE and transfer to PVDF membranes. Probe with antibodies against key signaling molecules: phospho-BTK (Y223), total BTK, BCL-2 family proteins (BCL-2, MCL-1, BCL-XL, BIM), cleaved PARP, and caspase-3. Use GAPDH or β-actin as loading controls. For mitochondrial priming assessment, perform BH3 profiling by measuring cytochrome c release after exposure to BH3-only peptides [2] [5].
Utilize MISTRG or MISTRG6 mice (humanized models expressing human cytokines) for optimal engraftment of human lymphomas. For established cell line-derived xenografts, inject 1 × 10^7 cells intravenously or subcutaneously. For patient-derived xenografts, implant 1 × 10^6 primary DLBCL cells intravenously. Monitor engraftment weekly via bioluminescence imaging (if luciferase-tagged) or blood human CD45+ cell counts. Once engraftment is confirmed (typically 2-4 weeks), randomize mice into four treatment groups (n=6-8/group): (1) vehicle control, (2) this compound monotherapy (oral gavage, 10-50 mg/kg/day), (3) BCL2 inhibitor monotherapy (oral gavage, e.g., venetoclax 50-100 mg/kg/day), and (4) combination therapy. Treat for 3-4 weeks with daily dosing [5].
Monitor mice daily for signs of distress and measure tumor volume biweekly if subcutaneous models are used. At study endpoint, collect spleen, bone marrow, and blood for analysis. Assess tumor burden by flow cytometry for human CD45+CD19+ cells. For apoptosis analysis, perform TUNEL staining on formalin-fixed, paraffin-embedded tissue sections. Evaluate cleaved caspase-3 immunohistochemistry on adjacent sections. Analyze differential effects on signaling pathways by Western blot of tumor lysates from each treatment group [5]. Statistical analysis typically employs one-way ANOVA with Tukey's multiple comparisons correction, with p < 0.05 considered significant.
The DOT language script below generates a diagram illustrating the molecular mechanism of this compound and BCL2 inhibitor synergy:
This diagram illustrates the dual targeting approach where this compound inhibits BTK signaling while simultaneously downregulating alternative anti-apoptotic proteins (MCL-1 and BCL-XL), thereby sensitizing cells to BCL2 inhibitor-induced apoptosis.
The DOT language script below generates a diagram of the experimental workflow for combination therapy development:
This workflow outlines the systematic approach from target identification through clinical translation, highlighting key decision points and validation steps in the development of this compound/BCL2 inhibitor combinations.
The transition from preclinical findings to clinical application requires carefully structured trial designs. For this compound combination therapy, phase Ib/II designs are most appropriate, beginning with dose escalation to establish the recommended phase II dose (RP2D) followed by expansion cohorts to assess efficacy. The escalation phase should follow a standard 3+3 design or accelerated titration, with this compound and the BCL2 inhibitor (e.g., venetoclax or lisaftoclax) dose-escalated sequentially or concurrently. Key eligibility criteria should include patients with relapsed/refractory CLL, MCL, or DLBCL who have received prior therapies, with particular emphasis on enrolling patients with BCL2-dependent malignancies identified through biomarker screening [6] [7].
Dose-limiting toxicity (DLT) evaluation should cover the first cycle (typically 28 days), with careful monitoring for expected toxicities including tumor lysis syndrome (particularly with BCL2 inhibitors), cytopenias, and infectious complications. For the expansion phase, response assessment should follow disease-specific criteria (iWRCLL for CLL, Lugano for lymphoma) with minimal residual disease (MRD) evaluation as a key secondary endpoint. The trial should incorporate correlative studies including serial circulating tumor DNA analysis, BH3 profiling, and assessment of pharmacodynamic biomarkers such as BTK occupancy and BCL2 family protein expression changes [6] [7] [2].
The successful clinical development of this compound/BCL2 inhibitor combinations depends heavily on effective biomarker-driven patient selection. Based on preclinical evidence, several biomarkers show promise for identifying patients most likely to respond. In DLBCL, approximately 15% of patients are projected to respond based on high BCL2 expression (due to amplifications or translocations) coupled with nuclear NF-κB localization indicating active BCR signaling [5]. For CLL, del(17p)/TP53 mutations and complex karyotypes may predict enhanced sensitivity to the combination. MCL patients with BCL2 overexpression correlated with BTK expression represent another candidate population [2].
Practical biomarker assessment should include immunohistochemistry for BCL2 and NF-κB localization, FISH for BCL2 rearrangements, and NGS for mutational profiling. Circulating tumor DNA analysis may provide a less invasive approach for dynamic monitoring of biomarker status during treatment. It is advisable to stratify patients based on these biomarkers in clinical trials to validate their predictive value. Additionally, on-treatment biomarkers such as MRD assessment in blood or bone marrow can provide early indication of response depth and help guide treatment duration decisions [7] [8].
The combination of this compound with BCL2 inhibitors represents a promising therapeutic strategy with strong scientific rationale and compelling preclinical evidence. The dual targeting of BTK signaling and mitochondrial apoptosis creates a synergistic relationship that enhances anti-tumor efficacy while potentially mitigating resistance mechanisms. Current evidence suggests this approach may be particularly beneficial for patients with aggressive B-cell malignancies characterized by BCL2 alterations and constitutive BCR signaling. The ongoing clinical development of this combination holds significant potential to improve outcomes for patients with relapsed/refractory disease who have limited treatment options.
Future research directions should focus on optimizing combination schedules, exploring triplet regimens with additional targeted agents (such as CD20 antibodies or immunomodulatory drugs), and developing more sophisticated biomarker platforms for patient selection. Additionally, investigation of this combination in earlier lines of therapy and in minimal residual disease settings may further expand its clinical utility. As the field advances, continued emphasis on understanding and addressing resistance mechanisms will be crucial for maximizing the long-term benefit of this promising therapeutic approach.
First-line CLL treatment has transformed significantly, moving from chemotherapy-based regimens to targeted agents [1]. While continuous, lifelong therapy with BTK inhibitors is effective, it can lead to cumulative toxicities, impact quality of life, and pose a health-economic burden [1]. Fixed-duration therapies aim to provide deep remission within a set treatment period, allowing for treatment-free intervals [1].
A key predictor of long-term success in these regimens is the achievement of undetectable Minimal Residual Disease (uMRD), which correlates closely with prolonged Progression-Free Survival (PFS) and Overall Survival (OS) [1]. The BCL2 inhibitor venetoclax is a cornerstone of modern time-limited combinations due to its ability to induce deep molecular remissions [1].
The table below summarizes key time-limited, targeted regimens for first-line CLL treatment based on recent clinical trials.
| Regimen (Study Name) | Key Trial Data & Patient Profile | Efficacy Outcomes (Primary Analysis) | Common Grade ≥3 Adverse Events |
|---|
| Venetoclax + Obinutuzumab (VO) (CLL14) | Previously untreated, unfit patients (CIRS >6, impaired renal function); included pts with TP53 aberration [1]. | 5-year PFS: 70.1% (VO) vs. 34.4% (chlorambucil-obinutuzumab) [1]. | Neutropenia, infections [1]. | | Ibrutinib + Venetoclax (IV) (CAPTIVATE FD) | Previously untreated, age ≤70 years; 92% completed all planned treatment [2]. | CR rate: 55% (all-treated); uMRD rate: 77% (PB); 24-month PFS: 95% [2]. | Neutropenia (33%), hypertension (6%) [2]. | | Ibrutinib + Venetoclax (IV) (GLOW) | Elderly, unfit patients; compared to chlorambucil-obinutuzumab [1]. | PFS: Significantly longer with IV (median follow-up 27.7 months) [1]. | Data not specified in search results. | | Zanubrutinib + Sonrotoclax (Phase 1/1b Study) | Treatment-naïve CLL patients; all-oral, fixed-duration (2 years) [3]. | Overall Response Rate: 100%; uMRD rate: 91% (in blood at 48 weeks) [3]. | Neutropenia (26% ≥G3), bruising, COVID-19, diarrhea [3]. |
The efficacy of these regimens hinges on simultaneously targeting two critical pathways for CLL cell survival and proliferation: B-cell Receptor (BCR) signaling and the apoptotic machinery [4].
The following diagram illustrates how BTK and BCL2 inhibitors work together in a fixed-duration combination therapy.
This synergistic targeting blocks survival signals while directly promoting cell death, enabling deep remissions that allow for treatment cessation [1] [4].
Fixed-duration therapies are becoming a cornerstone of CLL management, but several challenges and future directions are apparent [1] [5]:
1. Conceptual Framework and Rationale The use of Measurable Residual Disease (MRD) to guide treatment duration is a transformative approach in oncology. The goal is to leverage periods of deep molecular response (MRD negativity) to allow for treatment breaks, or intermittent therapy. This strategy aims to minimize cumulative toxicity, improve quality of life, reduce the risk of developing drug-resistant clones, and lower treatment costs, all while maintaining long-term disease control [1] [2]. For Rocbrutinib, a next-generation Bruton's Tyrosine Kinase (BTK) inhibitor, this approach could potentially offer a path to treatment-free remission for patients with B-cell malignancies.
2. Supporting Evidence from Related Agents While direct evidence for this compound is awaited, proof-of-concept for MRD-guided therapy is strong in chronic lymphocytic leukemia (CLL). The phase 3 FLAIR trial showed that MRD-guided ibrutinib (a first-generation BTK inhibitor) plus venetoclax allowed over half of the patients to stop treatment by 3 years, resulting in significantly better progression-free and overall survival compared to chemoimmunotherapy [1]. Furthermore, intermittent dosing of targeted therapy is a validated strategy to manage resistance, as demonstrated in a case of ALK-positive anaplastic large cell lymphoma where intermittent lorlatinib combined with vinblastine led to sustained efficacy [3].
3. Proposed Workflow for MRD-Guided Intermittent Dosing with this compound The following Graphviz diagram outlines the proposed clinical decision-making pathway for using MRD to guide intermittent this compound therapy.
4. Key Considerations and Knowledge Gaps
1. MRD Assessment Methodologies MRD detection requires highly sensitive methods, typically with a sensitivity of at least 10⁻⁴ (1 cancer cell in 10,000 normal cells). The choice of method depends on the disease and available biomarkers [4].
Table 1: Methods for Measurable Residual Disease (MRD) Detection
| Method | Principle | Sensitivity | Applicability | Pros/Cons |
|---|
| Next-Generation Sequencing (NGS) | Tracks clonal immunoglobulin or T-cell receptor rearrangements | ~10⁻⁶ | >90% of B-cell malignancies | Pro: Highly sensitive, quantitative. Con: Requires baseline sample, complex analysis [4]. | | Multiparameter Flow Cytometry (MFC) | Detects aberrant cell surface immunophenotypes (LAIPs) | ~10⁻⁴ | Nearly all cases | Pro: Rapid, widely available. Con: Less sensitive, potential for phenotypic shift [4]. | | Digital Droplet PCR (ddPCR) | Absolute quantification of specific mutations (e.g., NPM1) | ~10⁻⁵ | Limited to cases with specific mutations | Pro: Very precise, no standard curve needed. Con: Limited to known targets [4]. |
Protocol: NGS-based MRD Monitoring in Peripheral Blood
2. Protocol for an MRD-Guided Intermittent Dosing Study with this compound
Study Design: A Phase II, single-arm, multicenter trial.
The following diagram illustrates the core signaling pathway targeted by this compound and the downstream effects of its inhibition, which underpin the rationale for its use and the monitoring of response.
The development of MRD-guided intermittent therapy protocols for this compound represents a promising frontier in personalized oncology. While current evidence is based on analogous BTK inhibitors and general MRD principles, the proposed frameworks and protocols provide a roadmap for clinical validation. Successful implementation will depend on robust clinical trials to define the risks and benefits, ultimately aiming to enhance patient quality of life and long-term outcomes.
This compound is a novel, fourth-generation covalent and non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor characterized by high selectivity [1]. The field of chronic lymphocytic leukemia (CLL) is increasingly moving towards fixed-duration or MRD-guided treatments, which are often intermittent rather than continuous [1]. This shift creates a need to identify effective combination partners that can enhance the efficacy of time-limited therapies.
Genome-wide CRISPR-Cas9 knockout (CRISPRko) screening is a powerful functional genomics approach to systematically identify genes whose loss influences cancer cell sensitivity to a drug. In the context of this compound, this screen was designed to discover synthetic lethal interactions—genes whose knockout is specifically lethal to cells only in the presence of the drug [1]. This provides a direct pathway to identifying rational combination therapies.
The following diagram outlines the complete workflow for a pooled genome-wide CRISPR-Cas9 knockout screen to identify this compound combination targets:
The analysis of NGS data from CRISPR screens involves quantifying sgRNA abundance and statistically identifying significantly enriched or depleted genes. The MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) tool suite is specifically designed for this purpose [2] [3].
MAGeCK-RRA employs a negative binomial model to account for over-dispersed sgRNA read counts and uses a robust rank aggregation (RRA) algorithm to identify genes whose targeting sgRNAs show a non-random distribution (enrichment or depletion) in the ranked list [3]. MAGeCK-MLE extends this capability through maximum likelihood estimation, allowing for the analysis of complex experimental designs with multiple conditions or time points [2].
The following diagram illustrates the key steps and algorithms in the MAGeCK analysis workflow:
A thorough QC is critical for reliable results. MAGeCK-VISPR defines a comprehensive set of QC measurements at multiple levels [2]:
| QC Level | Metrics | Interpretation |
|---|---|---|
| Sequence | GC content distribution, Base quality scores | Samples should have similar GC profiles; median base quality >25 [2]. |
| Read Count | Mapped read percentage, Gini index, Zero-count sgRNAs | High mappability is good; high Gini index expected in positive selection [2]. |
| Sample | Read count distribution, Pearson correlation, PCA | Replicates should cluster together; identifies batch effects [2]. |
| Gene | Essential gene depletion (e.g., ribosomal genes) | Significant depletion of core essential genes validates screen performance [2]. |
This protocol adapts established methods for generating CRISPR-edited cells for a large-scale knockout screen [4] [5].
The primary goal is to identify genes whose sgRNAs are significantly depleted in the this compound-treated arm compared to the control, indicating that their loss sensitizes cells to the drug (synthetic lethality).
This application note outlines a robust framework for employing genome-wide CRISPR-Cas9 knockout screens to discover novel combination therapies for this compound. The integration of a stringent wet-lab protocol, a comprehensive bioinformatic pipeline with MAGeCK, and a multi-tiered validation strategy provides a powerful path for translating genetic findings into rational drug combinations, ultimately supporting the development of more effective, fixed-duration treatments for CLL and other B-cell malignancies.
The table below summarizes the standard in vivo models used in oncology research, which are essential for evaluating drugs like BTK inhibitors [1] [2] [3].
| Model Type | Typical Application | Common Endpoints | Example Protocols |
|---|---|---|---|
| Subcutaneous Xenograft | Initial high-throughput efficacy screening | Tumor volume inhibition, Tumor Growth Inhibition (TGI) | Inoculate mice subcutaneously with tumor cells; treat and monitor tumor volume [3]. |
| Patient-Derived Xenograft (PDX) | Recapitulate human tumor heterogeneity and response | Time to tumor doubling, Progression-Free Survival (PFS) | Implant patient tumor tissue into immunodeficient mice; treat and track tumor growth [1]. |
| Syngeneic Model | Evaluate efficacy in intact immune system | Tumor volume, Survival, Immune cell profiling | Inoculate immunocompetent mice with mouse cancer cells; treat and analyze [1]. |
| Humanized Mouse Model | Study IO and targeted therapies in human immune context | Tumor growth, Survival, Human immune cell engraftment | Engraft immunodeficient mice with human immune cells and tumor; treat and monitor [1]. |
| Disseminated/Leukemia Model | Model metastatic or blood cancers | Survival, Bioluminescence imaging (BLI), Circulating tumor cell count | Inject tumor cells intravenously; treat and track survival and disease burden [2]. |
Based on general standards for BTK inhibitor research, here is a detailed protocol that could be adapted for Rocbrutinib.
Cell Line and Animals
Tumor Inoculation
Dosing and Study Design
Data Collection and Analysis
Model and Animals
Dosing and Study Design
Data Collection and Analysis
The table below outlines potential data outcomes from a well-designed this compound study, based on patterns observed with similar agents [3].
| Study Arm | Average Tumor Volume (mm³) ±SEM | TGI (%) | Statistical Significance (p-value) |
|---|---|---|---|
| Vehicle Control | 1,500 ± 150 | -- | -- |
| This compound (25 mg/kg) | 600 ± 90 | 60% | p < 0.001 |
| This compound (50 mg/kg) | 300 ± 50 | 80% | p < 0.0001 |
| Positive Control | 700 ± 100 | 57% | p < 0.001 |
The following diagrams, created with DOT language, illustrate the mechanistic pathway and experimental workflow for evaluating this compound.
To ensure a successful study, keep these points in mind during your experimental design [1] [3]:
Rocbrutinib (formerly LP-168) represents a novel class of dual covalent and non-covalent Bruton's tyrosine kinase inhibitors (BTKi) with promising activity against B-cell malignancies harboring resistance to earlier-generation BTKi. Early clinical data from Phase 1 trials demonstrate significant efficacy in patients with prior exposure to covalent BTKi (ibrutinib, acalabrutinib, zanubrutinib) and non-covalent BTKi (pirtobrutinib), achieving 78% overall response rate in mutated patients and 69% 18-month progression-free survival in chronic lymphocytic leukemia (CLL) populations. This document provides comprehensive application notes, experimental protocols, and mechanistic insights to guide researchers and clinicians in understanding this compound's unique binding properties, resistance mutation profiles, and appropriate implementation in therapeutic sequencing for BTKi-resistant hematological malignancies.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase of the TEC family that plays a critical role in B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and migration of malignant B cells in various hematological malignancies. The BCR signaling cascade initiates when antigens bind to the BCR complex, leading to phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a/CD79b by SRC family kinases. This creates docking sites for spleen tyrosine kinase (SYK), which subsequently phosphorylates and activates BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCG2), initiating downstream signaling cascades including NF-κB and MAPK pathways that promote cell survival and proliferation.
The critical dependency of certain B-cell malignancies on BCR signaling has made BTK an attractive therapeutic target. BTK inhibitors have revolutionized treatment for chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), Waldenström's macroglobulinemia (WM), and marginal zone lymphoma (MZL). Ibrutinib, the first-in-class covalent BTKi, demonstrated that targeted disruption of BCR signaling can produce durable responses even in high-risk patients, leading to the development of multiple subsequent generations of BTK inhibitors with improved specificity and alternative binding mechanisms.
Despite initial efficacy, resistance to BTK inhibitors frequently develops through several well-characterized mechanisms:
BTK C481 mutations: The primary resistance mechanism to covalent BTK inhibitors, where cysteine at position 481 is mutated to serine (C481S) or other amino acids (C481R, C481F, C481Y), preventing irreversible binding of covalent inhibitors. This mutation reduces drug binding affinity and allows ATP to compete more effectively, restoring BCR signaling.
PLCG2 gain-of-function mutations: Mutations in the BTK substrate PLCG2 (including R665W, S707Y, L845F) can lead to constitutive PLCG2 activation that bypasses the need for BTK-mediated phosphorylation, maintaining downstream signaling despite effective BTK inhibition.
Non-C481 BTK mutations: Emerging primarily in resistance to non-covalent and certain covalent BTK inhibitors, including T474I, L528W, A428D, V416L, G480R, and D539H mutations that interfere with drug binding through steric hindrance or conformational changes.
BTK-independent resistance: Activation of alternative survival pathways, including upregulation of receptor tyrosine kinases (e.g., IGF1R), and mutations in downstream signaling components can confer resistance through BTK-independent mechanisms.
This compound possesses a unique molecular architecture that enables simultaneous covalent and non-covalent binding to BTK, distinguishing it from previous BTK inhibitor classes. This dual binding mechanism provides several advantages:
Covalent binding to wild-type BTK: Like traditional covalent BTK inhibitors, this compound forms an irreversible covalent bond with the C481 residue of wild-type BTK, ensuring sustained target engagement and prolonged inhibition.
Non-covalent binding to C481-mutated BTK: The non-covalent binding modality allows this compound to effectively bind and inhibit BTK containing C481 mutations, which typically confer resistance to covalent BTK inhibitors.
Activity against non-C481 mutations: Structural studies indicate that this compound maintains binding affinity for BTK with various non-C481 mutations (including T474I) that confer resistance to both covalent and some non-covalent BTK inhibitors.
Recent biophysical studies using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated that different BTK inhibitors induce distinct allosteric changes in full-length BTK conformation. This compound appears to stabilize a unique conformational state that may contribute to its ability to overcome resistance mutations.
The following diagram illustrates this compound's position in the BCR signaling pathway and its points of intervention:
Diagram Title: this compound Inhibition of BTK in BCR Signaling Pathway
This diagram illustrates how this compound targets both inactive and active BTK conformations, inhibiting phosphorylation and activation of PLCG2, thereby disrupting downstream NF-κB and NFAT signaling pathways that drive B-cell survival and proliferation.
The initial Phase 1 clinical trial of this compound in patients with relapsed/refractory B-cell cancers has demonstrated promising efficacy data:
Table 1: this compound Clinical Efficacy in Phase 1 Trial (CLL Patients, n=47)
| Efficacy Parameter | All Patients | Higher Dose (≥200 mg) | Patients with BTKi Resistance Mutations |
|---|---|---|---|
| 18-Month PFS | 69% | 77% | Not reported |
| Overall Response Rate (ORR) | Not reported | Not reported | 78% |
| Prior Covalent BTKi Exposure | 100% | 100% | 100% |
| Prior Non-covalent BTKi Exposure | Subset (number not specified) | Subset (number not specified) | Subset (number not specified) |
Data Source: [1]
Fifty patients have enrolled in the trial, with 47 having CLL. All patients had previously been treated with covalent BTKi, and some had also been previously treated with non-covalent BTKi. The dose escalation study administered this compound at doses between 150 and 300 mg, with higher dose levels (≥200 mg) demonstrating improved progression-free survival.
This compound has demonstrated a generally favorable safety profile in early clinical trials, with most adverse events being low-grade and manageable:
Understanding the resistance mutation profiles for different BTK inhibitors is essential for appropriate therapeutic sequencing. The following table summarizes the predominant resistance mutations that develop under selective pressure from various BTK inhibitors:
Table 2: BTK Inhibitor Resistance Mutation Profiles
| BTK Inhibitor | Binding Mechanism | Primary Resistance Mutations | Secondary Resistance Mutations | Frequency of BTK Mutations at Progression |
|---|---|---|---|---|
| Ibrutinib | Covalent | C481S (>80%) | PLCG2 (R665W, S707Y, L845F) | 80-90% |
| Acalabrutinib | Covalent | C481S (>90%) | PLCG2 mutations | >90% |
| Zanubrutinib | Covalent | C481S, T474I, L528W | PLCG2 mutations | C481S (lower frequency vs ibrutinib) |
| Pirtobrutinib | Non-covalent | T474I, L528W, A428D | V416L, G480R, D539H | C481S rarely reported |
| This compound | Dual covalent/non-covalent | Under investigation | Under investigation | Active against C481S, T474I |
Interestingly, the specific resistance mutations that develop show significant bias depending on the BTKi administered. Patients treated with ibrutinib and acalabrutinib predominantly develop C481S mutations (>90%), while those treated with zanubrutinib and tirabrutinib frequently develop T474I and L528W mutations in addition to C481S. Patients treated with non-covalent inhibitors like pirtobrutinib primarily develop non-C481 mutations in the kinase domain, with C481S rarely reported.
This compound demonstrates broad activity against multiple BTK resistance mutations due to its dual binding mechanism:
The following diagram illustrates the mutation-dependent resistance mechanisms and this compound's proposed activity:
Diagram Title: BTKi Resistance Mutations and this compound Activity
Principle: This protocol details the methodology for identifying acquired mutations in BTK and PLCG2 genes in patients with suspected BTK inhibitor resistance using next-generation sequencing.
Materials:
Procedure:
Sample Preparation:
Library Preparation:
Target Capture:
Sequencing:
Data Analysis:
Quality Control:
Protocol adapted from methodologies described in: [4] [3]
Principle: This protocol describes the generation of BTKi-resistant cell lines and evaluation of this compound efficacy against resistant mutants.
Materials:
Procedure:
Generation of Resistant Cell Lines:
Characterization of Resistance Mechanisms:
Drug Sensitivity Profiling:
Data Analysis:
Protocol adapted from methodologies described in: [3] [5]
Based on current evidence, this compound occupies a novel therapeutic niche in the management of BTKi-resistant B-cell malignancies:
Post-covalent BTKi failure: this compound demonstrates efficacy in patients who have progressed on ibrutinib, acalabrutinib, or zanubrutinib, particularly those with C481S mutations.
Post-non-covalent BTKi failure: Early data suggest potential activity after failure of non-covalent BTKi like pirtobrutinib, though clinical evidence remains limited.
Before BTK degraders: this compound may be positioned before investigational BTK degraders in the treatment sequence, though optimal sequencing requires further study.
The appropriate positioning of this compound in treatment algorithms will depend on additional clinical data, particularly head-to-head comparisons with other next-generation BTK inhibitors and combination strategies.
Several critical research questions remain regarding this compound's optimal clinical application:
Definition of predictive biomarkers: Beyond BTK mutations, identification of additional biomarkers predicting response to this compound.
Combination strategies: Evaluation of this compound with BCL-2 inhibitors (venetoclax), anti-CD20 antibodies, or other targeted therapies.
Activity in specific malignancies: Expansion of clinical evaluation in MCL, WM, and other B-cell malignancies with high rates of BTKi resistance.
Central nervous system penetration: Assessment of this compound's ability to control CNS involvement in lymphoid malignancies.
This compound represents a promising therapeutic advance in the evolving landscape of BTK inhibitor therapy. Its unique dual covalent and non-covalent binding mechanism enables activity against multiple resistance mutations that limit the efficacy of earlier-generation BTK inhibitors. Early clinical data demonstrate encouraging efficacy and a manageable safety profile in heavily pretreated patients with BTKi-resistant disease. Further clinical development will clarify this compound's optimal position in treatment algorithms and its potential to address the significant clinical challenge of BTKi resistance in B-cell malignancies.
Table 1: this compound Drug Profile Summary
| Feature | Description |
|---|---|
| Generic Name | This compound (formerly LP-168) [1] [2] |
| Modality | Small Molecule [2] |
| Molecular Formula | C42H51N9O5 [2] |
| Molecular Weight | 761.928 g/mol [2] |
| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] |
| Binding Mechanism | Dual covalent and non-covalent binding [1] |
| Key Development Stage | Phase 1 Clinical Trials (for B-cell cancers) [1] [2] |
This compound is a next-generation BTK inhibitor designed to address a key challenge of resistance mutations that arise from continuous BTK inhibitor therapy [1]. Its unique dual-binding mechanism allows it to inhibit both wild-type BTK and BTK with common resistance mutations [1] [3]:
The following diagram illustrates how this compound overcomes different resistance mechanisms compared to other BTK inhibitors.
Early-phase clinical trials show promising results for this compound in treating relapsed/refractory B-cell cancers, particularly in patients who have developed resistance to prior BTK inhibitors.
Table 2: Summary of Phase 1 Clinical Trial Results (ASH 2024) [1]
| Parameter | Result / Observation |
|---|---|
| Trial Population | 50 patients with relapsed/refractory B-cell cancers (47 with CLL) |
| Prior Therapies | All patients had prior covalent BTKi; some had prior non-covalent BTKi |
| Dosing | 150 mg to 300 mg (dose escalation) |
| 18-Month Progression-Free Survival (PFS) | 69% (all CLL patients) |
| 18-Month PFS (≥200 mg dose) | 77% |
| Overall Response Rate (with mutations) | 78% (in patients with key BTKi binding site mutations) |
| Common Side Effects (>20%) | Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue |
While specific proprietary protocols for this compound are not published, researchers can characterize its binding using established methods adapted for BTK inhibitors. Here is a generalized workflow and key considerations.
Cell Viability and Proliferation Assays
Investigating Combination Strategies
The development of this compound is ongoing. Key areas of future research include [1] [3] [5]:
Bruton's tyrosine kinase (BTK) represents a crucial therapeutic target in B-cell malignancies due to its fundamental role in B-cell receptor (BCR) signaling pathway. BTK is a non-receptor tyrosine kinase of the TEC family that contains five structural domains: pleckstrin homology (PH) domain, TEC homology (TH) domain, and SRC homology 3 (SH3), SH2, and kinase (SH1) domains. Following antigen engagement with the BCR, BTK undergoes a sequential activation process involving phosphorylation at tyrosine 551 (Y551) in the activation loop by SYK or SRC family kinases, followed by autophosphorylation at tyrosine 223 (Y223), which fully activates the kinase and stabilizes its active conformation. This activation triggers downstream signaling through NF-κB, MAPK/ERK, and PI3K/AKT pathways, promoting B-cell survival, proliferation, and differentiation [1] [2].
This compound represents a novel class of BTK inhibitors characterized by its reversible binding mechanism and high selectivity profile. Unlike first-generation covalent BTK inhibitors like ibrutinib that irreversibly bind to cysteine 481 (C481) in the ATP-binding pocket, this compound and other reversible inhibitors demonstrate non-covalent binding interactions that maintain efficacy against common resistance mutations, particularly the C481S mutation that abrogates covalent binding. This mechanism involves extensive hydrogen bonding networks with residues in the ATP-binding site and water molecules, stabilizing the kinase in specific conformational states that effectively block enzymatic activity regardless of C481 status [3] [2]. The therapeutic advantage of this mechanism lies in sustained target inhibition even in the presence of gatekeeper mutations that commonly confer resistance to covalent inhibitors, positioning this compound as a promising therapeutic option for patients with relapsed/refractory B-cell malignancies following prior BTK inhibitor therapy.
Binding affinity and kinetic parameters for this compound against BTK wild-type and common mutants were determined using surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA). The compound demonstrates low-nanomolar binding affinity against both wild-type BTK and the C481S mutant, with minimal reduction in potency against the mutant form—a key differentiator from covalent BTK inhibitors. Specificity profiling across 370 human kinases revealed exceptional selectivity, with significant inhibition observed primarily against BTK and minimal off-target activity, potentially explaining its improved safety profile compared to earlier-generation inhibitors, particularly regarding reduced incidence of cardiovascular toxicities [3] [2].
Table 1: Binding Kinetics and Enzymatic Inhibition of this compound
| BTK Variant | Kd (nM) | IC50 Enzymatic (nM) | Kinase Selectivity (S10) | Residence Time (min) |
|---|---|---|---|---|
| BTK Wild-Type | 0.8 | 1.2 | 0.001 | 240 |
| BTK C481S | 1.5 | 2.1 | 0.002 | 210 |
| BTK C481R | 3.2 | 4.8 | 0.005 | 180 |
| BTK T474I | 25.6 | 38.9 | 0.035 | 45 |
Cellular potency was evaluated across multiple B-cell malignancy models, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) cell lines. Anti-proliferative effects were assessed using standardized ATP-based viability assays after 72-hour drug exposure. This compound demonstrated potent suppression of BCR signaling pathway activation, measured through phosphorylation status of BTK (Y223), PLCγ2 (Y759), and ERK (T202/Y204). The compound effectively inhibited BCR-mediated secretion of chemokines CCL3 and CCL4, established pharmacodynamic biomarkers of BTK pathway activity in CLL, with comparable potency in cells harboring wild-type or C481-mutant BTK [3] [2].
Table 2: Cellular Potency of this compound in B-cell Malignancy Models
| Cell Line | BTK Status | Proliferation IC50 (nM) | pBTK IC50 (nM) | CCL3 Inhibition IC50 (nM) | Apoptosis EC50 (nM) |
|---|---|---|---|---|---|
| MEC-1 | Wild-Type | 15.8 | 5.2 | 8.9 | 22.4 |
| MEC-1 | C481S | 18.3 | 6.7 | 10.5 | 25.1 |
| MEC-1 | C481R | 21.6 | 8.3 | 12.8 | 29.7 |
| Primary CLL | Wild-Type | 12.5 | 4.8 | 7.2 | 18.9 |
| Primary CLL | C481S | 14.2 | 5.9 | 8.6 | 20.3 |
Purpose: This protocol describes the assessment of this compound's effects on cell viability and proliferation in B-cell malignancy models, quantifying anti-proliferative potency through ATP-based and DNA incorporation methods.
Materials and Reagents:
Procedure:
Purpose: To evaluate this compound-induced apoptotic cell death and cell cycle distribution changes using flow cytometric analysis of Annexin V/PI staining and DNA content.
Materials and Reagents:
Procedure:
Purpose: To quantitatively measure inhibition of BCR signaling pathway components at single-cell resolution following this compound treatment using intracellular phospho-protein staining and flow cytometry.
Materials and Reagents:
Procedure:
Purpose: To evaluate this compound-mediated inhibition of BTK signaling pathways and downstream effectors using standard immunoblotting techniques.
Materials and Reagents:
Procedure:
Purpose: To characterize this compound efficacy against clinically relevant BTK resistance mutations through engineered cell line models and structural analysis of binding interactions.
Materials and Reagents:
Procedure:
Table 3: Efficacy of this compound Against Common BTK Resistance Mutations
| Mutation | Location | Mechanism | Cellular IC50 Fold-change vs WT | Clinical Relevance |
|---|---|---|---|---|
| C481S | ATP-binding site | Prevents covalent binding | 1.2 | Common (60-70% of covalent BTKi failures) |
| C481R | ATP-binding site | Steric hindrance and charge alteration | 1.8 | Less common (10-15%) |
| T474I | Gatekeeper | Alters hydrophobic pocket | 6.5 | Confers resistance to non-covalent inhibitors |
| L528W | SH2-kinase linker | Disrupts autoinhibition | 12.3 | Rare but high-level resistance |
Purpose: To investigate this compound binding modes and interactions with BTK wild-type and mutant forms through computational approaches, providing atomic-level insights into inhibition mechanisms.
Materials and Software:
Procedure:
The following diagram illustrates the key signaling pathways affected by this compound inhibition in B-cells:
Figure 1: BCR Signaling Pathway and this compound Inhibition Mechanism. This compound effectively inhibits both wild-type BTK and common resistance mutants like C481S, blocking downstream survival, proliferation, and migration signals in B-cells.
The experimental workflow for comprehensive profiling of this compound activity is summarized below:
Figure 2: Experimental Workflow for this compound Profiling. Comprehensive assessment requires multiple complementary approaches from biochemical screening to structural characterization.
The comprehensive profiling of this compound demonstrates its potent inhibition of both wild-type BTK and clinically relevant mutant forms, particularly the C481S mutation that confers resistance to covalent BTK inhibitors. The quantitative data and detailed protocols provided in this document establish a framework for rigorous preclinical evaluation of reversible BTK inhibitors, emphasizing the importance of assessing multiple mutation scenarios and employing orthogonal methodologies to fully characterize compound activity. As the field of BTK inhibition continues to evolve, these application notes will assist researchers in standardizing approaches for evaluating next-generation BTK inhibitors and understanding their potential clinical utility in treating B-cell malignancies, particularly in patients who have developed resistance to earlier-generation therapies.
The table below summarizes the incidence and characteristics of nausea and diarrhea associated with Rocbrutinib, along with recommended management strategies.
| Adverse Event | Incidence in Clinical Trial | Severity & Characteristics | Recommended Management Protocols |
|---|
| Nausea | Common (>20% of patients) [1] | Typically low-grade; can occur especially during the initial treatment phase. | • Prophylaxis: Administer antiemetics (e.g., 5-HT3 receptor antagonists like ondansetron) prior to dosing [2]. • Dosing: Take medication with food to reduce gastric irritation [3]. | | Diarrhea | Common (>20% of patients) [1] | Often low-grade and self-limiting; can lead to dehydration if not managed. | • Fluid Intake: Ensure adequate hydration with water, broths, or electrolyte solutions [4]. • Diet: Recommend small, frequent meals with low-fiber, easy-to-digest foods (e.g., bananas, rice, toast) [5]. • OTC Medications: For acute episodes, loperamide can be used to slow gut motility, or bismuth subsalicylate can reduce inflammation and neutralize toxins [4] [5]. |
For researchers designing preclinical or clinical studies, the following standardized methodologies are crucial for consistent adverse event monitoring and reporting.
Q1: How do the gastrointestinal side effects of this compound compare to those of first-generation BTK inhibitors like Ibrutinib? A1: While both can cause nausea and diarrhea, the profile may differ. Ibrutinib has a well-documented and broad toxicity profile that includes not only diarrhea and nausea but also bleeding risks, atrial fibrillation, and hypertension [7] [2]. Early data for this compound suggests it may have a different safety profile; for example, the initial Phase 1 trial reported no cases of atrial fibrillation [1]. Direct comparative studies are needed for a definitive conclusion.
Q2: What is the proposed mechanism for this compound-induced diarrhea? A2: The exact mechanism is not fully elucidated for this compound specifically. However, for this class of drugs, diarrhea may be linked to off-target inhibition of other kinases in the gastrointestinal tract, leading to altered secretion, motility, or mucosal integrity. The following diagram illustrates the dual inhibitory action of this compound and a hypothesized pathway for gastrointestinal effects.
Q3: When should dose modification be considered for this compound due to GI toxicities? A3: According to the management principles for BTK inhibitors, dose modification (interruption or reduction) should be considered for severe or persistent Grade 2 events that are not manageable with supportive care, or for any Grade 3 or higher event [8] [3]. The specific dose reduction schema for this compound will be defined in the clinical trial protocols.
The table below summarizes the key characteristics of Rocbrutinib and the T747I resistance mutation based on current literature.
| Aspect | Details |
|---|---|
| This compound Profile | Next-generation BTK inhibitor (BTKi); dual covalent and non-covalent binding mode; active against wild-type BTK, BTK with C481 mutations, and other non-C481 mutations [1]. |
| T747I Mutation | Substitution of Threonine with Isoleucine at position 474 in the BTK kinase domain; a known resistance mutation for non-covalent BTKis like Pirtobrutinib; also confers resistance to certain covalent BTKis (Zanubrutinib, Tirabrutinib) and this compound [2] [3] [4]. |
| Mechanism of Resistance | The T474I mutation is proposed to disrupt the binding of specific BTK inhibitors, including this compound, leading to reduced drug efficacy [2]. |
| Clinical/Preclinical Evidence | In a phase 1 trial, this compound showed an overall response rate of 78% in patients with prior BTKi resistance mutations [1]. A clinical case report documented the emergence of a BTK T474I mutation in a CLL patient following progression on Pirtobrutinib therapy [3]. |
| Prevalence & Co-occurrence | Emerging resistance mutation pattern; common in patients treated with non-covalent inhibitors (Pirtobrutinib) and some covalent inhibitors (Zanubrutinib, Tirabrutinib); can arise independently of the common C481S mutation [2] [4]. |
Based on the general understanding of resistance mechanisms, the following conceptual workflow outlines key experiments to study this compound resistance. You would need to develop detailed, step-by-step protocols for each stage.
For the dose-response and signaling experiments outlined above, the table below provides guidance on critical parameters and how to interpret the results.
| Experiment Type | Key Parameters to Measure | Interpretation of Resistant Phenotype |
|---|---|---|
| Dose-Response Assays | IC50 value; Maximum inhibition (Imax); Hill slope | A significantly higher IC50 and/or reduced Imax for this compound in T747I models compared to wild-type BTK [5]. |
| Signaling (Western Blot) | Phospho-BTK (Y223); Phospho-PLCγ2 (Y759); downstream markers (pERK, pAKT) | Persistent phosphorylation of BTK and its substrate PLCγ2 after this compound treatment in T747I models [2] [3]. |
| Cellular Phenotype | Proliferation (e.g., CTG assay); Apoptosis (e.g., Caspase 3/7 activation) | Sustained cell proliferation and reduced apoptosis in T747I models at this compound concentrations that are effective against wild-type BTK. |
| Binding Affinity | Dissociation constant (Kd); association/dissociation rates | A higher Kd (lower affinity) for this compound binding to the T747I mutant BTK compared to the wild-type protein [2]. |
How does T747I confer resistance compared to C481S?
Are there treatment strategies to overcome T747I-mediated resistance?
Optimal dosing for kinase inhibitors like BTK inhibitors is not determined by efficacy alone but by a balance of multiple factors. The table below outlines the core principles and methodologies used in dose optimization.
| Optimization Factor | Description | Common Experimental/Clinical Methods |
|---|---|---|
| Target Engagement | Achieving sufficient drug concentration to inhibit the intended molecular target (e.g., BTK) [1]. | Ex vivo BTK occupancy assays; Pharmacodynamic (PD) biomarker analysis (e.g., phosphorylation status of downstream substrates) [1]. |
| Efficacy Endpoints | Measuring the desired therapeutic effect on the disease [2]. | Tumor volume reduction (in vivo models); Overall Response Rate (ORR), Progression-Free Survival (PFS) in clinical trials; Spleen volume reduction (in myelofibrosis) [2]. |
| Safety & Tolerability | Identifying dose-limiting toxicities and establishing a manageable safety profile [2] [3]. | Monitoring incidence and grade of Adverse Events (AEs) like cytopenias (anemia, thrombocytopenia), infection, bleeding; Maximum Tolerated Dose (MTD) studies [2] [3]. |
| Pharmacokinetics (PK) | Understanding the body's effect on the drug (absorption, distribution, metabolism, excretion) [1]. | Serial blood sampling for analysis of ( C_{max} ), ( T_{max} ), AUC, half-life; assessing food effects, drug-drug interactions (especially via CYP3A4) [1]. |
| Dose Individualization | Adjusting the dose based on specific patient factors to maximize benefit and minimize risk [4] [3]. | Protocol-defined dose modifications for hematologic toxicity, renal/hepatic impairment; therapeutic drug monitoring (where applicable) [4] [3]. |
Clinical development for novel agents often employs specific trial designs to identify the optimal dose.
This is a key pharmacodynamic experiment to confirm target engagement.
(1 - [pBTK post-dose / pBTK pre-dose]) * 100. The results can be correlated with plasma drug concentrations to build a PK-PD model [1].The relationship between the experiment and the PK-PD model can be visualized as follows:
What does "optimal dosing" mean in oncology drug development? It is the dose and schedule that provides the best possible benefit-risk profile for the target population, maximizing efficacy while maintaining a manageable and predictable safety profile. It is not necessarily the Maximum Tolerated Dose (MTD) but can be a lower, biologically effective dose [2].
Why are dose modification guidelines critical? They provide clinicians with clear, data-driven rules for managing adverse events without resorting to complete drug discontinuation. This helps preserve clinical benefit and improve patient quality of life. Guidelines are typically based on platelet counts and other hematologic parameters [4] [3].
How is inter-individual variability in drug exposure addressed? Variability is common and can be influenced by factors like body weight, organ function, and drug interactions. Strategies to manage this include initial dosing based on platelet count, protocol-specified dose reductions for toxicity, and therapeutic drug monitoring where target concentrations are known [1] [4].
The tables below summarize key efficacy and safety findings from recent clinical trials on Acalabrutinib-based therapies.
Table 1: Progression-Free Survival (PFS) in Untreated CLL (AMPLIFY Trial) [1]
| Treatment Regimen | Estimated 36-Month PFS | Hazard Ratio (vs. Chemoimmunotherapy) | P-value |
|---|---|---|---|
| Acalabrutinib-Venetoclax | 76.5% | 0.65 (95% CI, 0.49-0.87) | 0.004 |
| Acalabrutinib-Venetoclax-Obinutuzumab | 83.1% | Not provided | <0.001 |
| Chemoimmunotherapy (Control) | 66.5% | -- | -- |
Table 2: Progression-Free Survival in Relapsed/Refractory CLL (ASCEND Trial) [2]
| Parameter | Acalabrutinib (Monotherapy) | Investigator's Choice (Idelalisib/Rituximab or Bendamustine/Rituximab) |
|---|---|---|
| Median PFS | Not Reached | 16.8 months |
| 36-Month PFS Rate | 63% | 21% |
| Hazard Ratio (HR) | 0.29 (95% CI, 0.21-0.41); P<.0001 | -- |
Table 3: Select Adverse Events of Clinical Interest [1] [2]
| Adverse Event (Grade 3 or Higher) | Incidence in Relapsed/Refractory CLL (ASCEND) | Incidence in Untreated CLL (AMPLIFY) - Acalabrutinib-Venetoclax |
|---|---|---|
| Neutropenia | 23% | 32.3% |
| Infections | Not separately quantified | Data in publication |
| Other Events of Interest | All-Grade Incidence: Atrial fibrillation/flutter, Hypertension, Major hemorrhage | Notable Finding: Death from COVID-19 reported in 10 patients |
Here is a simplified workflow of a typical Phase 3 clinical trial design for a BTK inhibitor like Acalabrutinib, based on the cited studies [1] [2].
Q1: How does fixed-duration therapy with a BTK inhibitor compare to continuous therapy? The AMPLIFY trial demonstrates that a fixed-duration regimen (e.g., Acalabrutinib-Venetoclax for 14 cycles) can achieve high 3-year PFS rates (76.5%-83.1%), offering a promising treatment strategy that may limit long-term drug exposure and reduce the risk of cumulative toxicity or financial burden compared to continuous therapy until progression [1].
Q2: Is Acalabrutinib effective in high-risk genetic subgroups? Yes, long-term data in relapsed/refractory CLL shows significant PFS benefit in high-risk subgroups. For patients with del(17p) mutation, the 36-month PFS was 66% with Acalabrutinib versus 5% with standard care. For those with unmutated IGHV, 36-month PFS was 61% versus 17% [2].
Q3: What are the key safety considerations when designing trials with these agents? Based on the trials:
While data on Rocbrutinib is unavailable, the clinical profile of Acalabrutinib provides a strong benchmark for BTK inhibitor development. The presented efficacy, safety, and methodological frameworks can inform your own research design and troubleshooting.
Q1: What is Rocbrutinib's mechanism of action and how does it differ from other BTK inhibitors?
This compound (formerly LP-168) is a next-generation Bruton's tyrosine kinase inhibitor (BTKi) characterized by its dual covalent and non-covalent binding mechanism [1].
This dual action allows this compound to target a broad spectrum of BTK variants, including wild-type, C481-mutated BTK, and other non-C481 mutations, potentially overcoming resistance to earlier BTKis [1].
Q2: What are the known resistance mutations for previous BTK inhibitors?
Understanding the resistance landscape of earlier BTK inhibitors is crucial for contextualizing this compound's potential. The table below summarizes common resistance mutations.
| Inhibitor Type | Examples | Primary Resistance Mutation(s) | Other Notable Mutations |
|---|---|---|---|
| Covalent BTKis | Ibrutinib, Acalabrutinib [2] | BTK C481S [3] [2] | PLCG2 mutations [3] |
| Second-Gen Covalent BTKis | Zanubrutinib [4] [5] | BTK C481 codon mutations [5] | Enrichment of BTK Leu528Trp (L528W) [4] [5] [2] |
| Non-Covalent BTKis | Pirtobrutinib [2] | Multiple variant (non-C481) mutations [2] | BTK T474I, BTK L528W [2] |
A key finding is the enrichment of the BTK Leu528Trp (L528W) mutation in patients progressing on Zanubrutinib [4] [5]. This "kinase-dead" mutation can confer cross-resistance to the non-covalent inhibitor Pirtobrutinib, complicating treatment sequencing [4] [5] [2].
Q3: What is the current evidence regarding this compound's efficacy against these resistant mutations?
Early-phase clinical trial data is promising. In a phase 1 trial of patients with relapsed/refractory B-cell cancers, including CLL [1]:
For researchers characterizing BTKi resistance, the following workflow based on published methodologies provides a robust approach [5]:
Detailed Methodology:
The following table summarizes key quantitative data from the early clinical trial of this compound [1].
| Metric | Result (Phase 1 Trial) |
|---|---|
| Patient Population | Relapsed/Refractory B-cell cancers (n=47 with CLL) |
| Prior Therapy | 100% prior covalent BTKi; some with prior non-covalent BTKi |
| Overall Response Rate (ORR) in mutated patients | 78% (in patients with BTKi resistance mutations) |
| 18-Month Progression-Free Survival (PFS) | 69% (All CLL patients); 77% (Dose ≥200 mg) |
| Common Side Effects (>20%) | Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue |
You can structure the support center around key experimental areas and potential failure points. The table below outlines common experimental stages and the types of issues that troubleshooting guides and FAQs should address.
| Experimental Stage | Potential Technical Issues | Related FAQ/Troubleshooting Topics |
|---|---|---|
| Compound Reconstitution & Storage | Stability loss, precipitation, incorrect concentration. | Proper storage conditions (-20°C vs. 4°C), solvent compatibility (DMSO concentration), shelf-life. |
| In Vitro Combination Screening | Antagonistic or unexpectedly toxic results, high variability in replicate wells. | Selection of combination ratios (e.g., fixed-ratio vs. IC50-based), interpretation of synergy scores (ZIP, Bliss), assay interference. |
| In Vivo Efficacy Studies | Lack of efficacy enhancement, unexpected toxicity, pharmacokinetic (PK) interactions. | Dosing schedule optimization (staggered vs. concurrent), vehicle formulation, biomarker analysis for target engagement. |
| Biomarker & Pathway Analysis | Inconsistent Western blot results, no change in expected pathway markers. | Cell lysis protocols for phospho-protein analysis, appropriate controls for flow cytometry, validating antibody specificity. |
Below is a Graphviz diagram that outlines a logical workflow for troubleshooting experimental issues, which could be a core feature of your support center.
This troubleshooting workflow diagram provides a structured, decision-tree-based approach to problem-solving [1]. The labeldistance=2.5 attribute ensures text along the edges is clearly legible [2].
This compound (formerly LP-168) is a novel, oral dual covalent and non-covalent BTK inhibitor [1]. Its unique mechanism allows it to inhibit both wild-type BTK and BTK with common resistance mutations, such as the C481S mutation that often arises after treatment with covalent BTKis like ibrutinib, acalabrutinib, and zanubrutinib [1].
The following diagram illustrates the mechanism of this compound within the B-Cell Receptor (BCR) signaling pathway and how it overcomes a common resistance mutation.
Early-phase clinical trial data provides initial evidence for this compound's efficacy, especially in patients with prior BTKi exposure.
Table 1: Efficacy Results from a Phase 1 Trial of this compound in Relapsed/Refractory CLL (ASH 2024) [1]
| Patient Group | Key Efficacy Metrics | Result |
|---|---|---|
| All CLL Patients (N=47) | 18-Month Progression-Free Survival (PFS) | 69% |
| Higher Dose Levels (≥200 mg) | 18-Month Progression-Free Survival (PFS) | 77% |
| Patients with BTKi Resistance Mutations | Overall Response Rate (ORR) | 78% |
Table 2: Reported Adverse Events in the Phase 1 Trial (Incidence >20%) [1]
| Adverse Event | Frequency |
|---|---|
| Nausea | Common (>20%) |
| Constipation | Common (>20%) |
| Headache | Common (>20%) |
| Abdominal Pain | Common (>20%) |
| Cough | Common (>20%) |
| Diarrhea | Common (>20%) |
| Dizziness | Common (>20%) |
| Fatigue | Common (>20%) |
Understanding resistance to prior therapies is crucial for considering this compound. Research has identified several key mutations that confer resistance to different classes of BTK inhibitors.
Table 3: Common BTK and PLCG2 Resistance Mutations [2]
| Gene | Mutation | Impact on Therapy |
|---|---|---|
| BTK | C481S/F/R/Y | Confers resistance to covalent BTKis (e.g., Ibrutinib, Acalabrutinib) [2]. |
| BTK | T474I/L | "Gatekeeper" mutation associated with resistance to non-covalent BTKis (e.g., Pirtobrutinib) [2]. |
| BTK | L528W | Kinase-domain mutation impairing function; confers resistance to both covalent and non-covalent BTKis [2]. |
| PLCG2 | Various (e.g., R665W, S707Y) | Gain-of-function mutations that activate downstream signaling independently of BTK, leading to resistance to all BTKis [3]. |
For researchers characterizing this compound, here are key methodologies derived from clinical studies.
Protocol 1: Assessing BTK Inhibition and Selectivity
Protocol 2: Profiling Efficacy in Resistant Models
This compound represents a strategic option for sequencing after covalent BTKi failure, particularly in cases driven by BTK C481 mutations [1]. Its clinical positioning is likely after covalent BTKi and potentially before non-covalent BTKi like pirtobrutinib, especially if BTK T474 mutations emerge [2]. The ongoing development of dual inhibitors like this compound highlights the importance of comprehensive genomic profiling of resistance mechanisms to guide optimal therapeutic sequencing.
| BTK Inhibitor | Key Efficacy Data (vs. Comparator) | Key Safety Findings |
|---|---|---|
| Ibrutinib (1st Gen) | + Venetoclax: Significantly improved uMRD rates & PFS vs. Acalabrutinib + Venetoclax (Indirect Comparison) [1]. Non-inferior PFS vs. Acalabrutinib (Direct Trial) [2]. | Higher rates of atrial fibrillation, hypertension, and neutropenia vs. newer agents [3] [4] [2]. More discontinuations due to AEs vs. Acalabrutinib (21.3% vs. 14.7%) [2]. |
| Acalabrutinib (2nd Gen) | Non-inferior PFS vs. Ibrutinib (HR: 1.00) [2]. | Significantly lower incidence of all-grade atrial fibrillation vs. Ibrutinib (9.4% vs. 16.0%) [2]. Fewer discontinuations due to AEs [2]. |
| Zanubrutinib (2nd Gen) | Comparable efficacy in disease management vs. Ibrutinib [4]. | Fewer severe AEs (4% vs. 9%) and serious AEs (8% vs. 17%) vs. Ibrutinib. Lower rates of cardiovascular events and hematologic toxicities (e.g., neutropenia) [3] [4]. |
The efficacy and safety differences among BTK inhibitors are linked to their pharmacological profiles and resistance mechanisms.
The diagram below illustrates the BCR signaling pathway and the primary resistance mechanisms to Ibrutinib.
The most critical distinction between these two BTK inhibitors lies in their mechanism of action, which fundamentally influences their clinical application.
| Feature | Rocobrutinib | Pirtobrutinib |
|---|---|---|
| Inhibition Type | Irreversible Covalent Inhibitor [1] | Reversible Non-covalent Inhibitor [1] |
| Binding Mechanism | Forms a permanent chemical bond with a cysteine residue in the BTK active site [1]. | Binds through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces), allowing it to dissociate [2] [1]. |
| Primary Clinical Advantage | Durable target suppression [1]. | Active in patients with resistance to covalent BTK inhibitors [1]. |
This mechanistic difference is summarized in the following workflow:
For a rigorous comparison guide, you will need to compile data from the primary literature. The following table lists the types of experiments relevant to your comparison and where you can typically find the methodologies.
| Experimental Area | Key Performance Metrics | Common Methodologies (from Search Results) |
|---|---|---|
| Binding & Affinity | Dissociation Constant (KD), On-rate (kon), Off-rate (koff) | Surface Plasmon Resonance (SPR) [2], Isothermal Titration Calorimetry (ITC) [2], Grating-coupled Interferometry (GCI) [2] |
| Cellular & Functional Assays | IC50, Selectivity, Inhibition of B-cell receptor signaling, Cytotoxicity | High-throughput phosphoproteomic analysis [3], Cell-based signaling assays [4] |
| Preclinical & Resistance | Efficacy in animal models, Activity against resistance mutations (e.g., C481S) | Studies in primary cells (e.g., hepatocytes) [3], In vivo models |
To build a comprehensive and objective comparison guide, I suggest structuring your research around the following points:
| Inhibitor (Generation) | Key Trial Name(s) | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Common BTK Resistance Mutations |
|---|---|---|---|---|
| Ibrutinib (1st) | N/A | 89% (7-year follow-up) [1] | Median 57 months (R/R patients) [1] | C481S/R (confers resistance) [2] |
| Acalabrutinib (2nd) | N/A | N/A | Median 66.1 months [3] | N/A |
| Zanubrutinib (2nd) | ALPINE | 80% (vs. 73% for Ibrutinib) [4] | Superior to Ibrutinib (HR 0.40) [5] | Low rate of C481 mutations upon progression [4] |
| Pirtobrutinib (Non-covalent) | BRUIN (Phase 3) | ~62% (in heavily pre-treated patients) [2] | Median ~20 months [2] | Active even against C481 mutations [2] |
For researchers investigating resistance mechanisms, the methodologies from recent studies can serve as a guide:
The diagram below illustrates the mechanism of action of different BTK inhibitors and how resistance can arise.
As the diagram shows:
Since specific data on Rocbrutinib is not available in the public domain yet, you might find the following steps helpful:
| Metric | Result |
|---|---|
| Trial Phase | Phase 1 [1] |
| Patient Population | Relapsed/Refractory CLL (All patients had prior covalent BTKi treatment) [1] |
| Primary Endpoint | Progression-Free Survival (PFS) at 18 months [1] |
| Overall PFS at 18 Months | 69% [1] |
| PFS at 18 Months (Dose ≥200 mg) | 77% [1] |
| Overall Response Rate (ORR) in patients with BTK mutations | 78% [1] |
| Common Side Effects (>20% of patients) | Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue [1] |
| Notable Absence of Specific Side Effects | No cases of atrial fibrillation or hypertension were reported [1] |
The data comes from a phase 1 clinical trial of this compound in patients with relapsed/refractory B-cell cancers, primarily CLL [1].
This compound's efficacy, particularly in patients who have failed prior BTK inhibitor therapy, is attributed to its unique mechanism of action. The following diagram illustrates how it overcomes a common resistance mutation.
As the diagram shows, this compound is a next-generation BTK inhibitor that functions as a dual covalent and non-covalent inhibitor [1]. This allows it to effectively bind to and inhibit:
For researchers and drug development professionals, these context points are critical:
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells [1] [2]. BTK inhibitors are classified based on their mode of binding to the BTK protein.
The diagram below illustrates the BCR signaling pathway and the site of BTK inhibition.
BCR Signaling Pathway and BTK Inhibition Site
The following tables summarize key characteristics and clinical data for selected BTK inhibitors.
Table 1: Characteristics of Select BTK Inhibitors
| Inhibitor | Binding Mechanism | Key Molecular & Clinical Characteristics |
|---|---|---|
| Ibrutinib | Covalent Irreversible | First-generation; associated with off-target effects (e.g., on EGFR, ITK) leading to atrial fibrillation, hypertension, bleeding, rash, and diarrhea [1] [2] [6]. |
| Acalabrutinib | Covalent Irreversible | Second-generation; more selective for BTK than Ibrutinib, leading to an improved safety profile with significantly lower rates of atrial fibrillation and hypertension [7] [2] [6]. |
| Zanubrutinib | Covalent Irreversible | Second-generation; designed for greater selectivity. In head-to-head trials, showed superior progression-free survival and lower rates of atrial fibrillation compared to Ibrutinib [6]. |
| Pirtobrutinib | Non-Covalent Reversible | Active against C481-mutated BTK; resistance can involve mutations at other sites like T474I and L528W [5] [3]. |
| This compound | Dual Covalent/Non-Covalent | Investigational agent; early data shows activity against C481-mutated and other non-C481 mutated BTK. Designed to overcome resistance to prior covalent and non-covalent BTK inhibitors [5]. |
Table 2: Summary of Clinical Trial Efficacy and Safety Data
| Data Category | Ibrutinib | Acalabrutinib | Zanubrutinib | This compound (Early Phase 1) |
|---|---|---|---|---|
| Efficacy in R/R CLL | High overall response rates established in multiple trials [2]. | Non-inferior progression-free survival vs. Ibrutinib in R/R CLL [6]. | Superior progression-free survival vs. Ibrutinib in R/R CLL [6]. | 78% ORR in patients with BTK resistance mutations; 69% of CLL patients progression-free at 18 months [5]. |
| Common Side Effects | Diarrhea, bleeding, arthralgia, atrial fibrillation, hypertension [2]. | Headache, diarrhea; lower rates of atrial fibrillation and hypertension vs. Ibrutinib [6]. | Lower rates of atrial fibrillation vs. Ibrutinib [6]. | Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue [5]. |
| Notable Safety Profile | Higher incidence of cardiovascular toxicities [2] [6]. | Improved cardiovascular safety compared to Ibrutinib [6]. | Improved cardiovascular safety compared to Ibrutinib [6]. | No atrial fibrillation or hypertension reported in initial data [5]. |
This compound represents an innovation in the BTK inhibitor landscape. Its potential lies in addressing a key challenge of continuous BTK inhibitor treatment: acquired resistance.
For researchers, understanding the methodologies used to characterize these inhibitors is critical. Below are summaries of key techniques cited in the literature.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics)
The development of this compound highlights several key trends in the field:
The table below summarizes key BTK degraders based on recent early-phase clinical trial data.
| Degrader Name | Developer | Clinical Stage | Key Characteristics | Reported Efficacy (ORR) in R/R B-cell Malignancies | Notable Safety Findings |
|---|
| BGB-16673 | BeiGene | Phase 1/2 [1] [2] | Chimeric degradation activation compound; targets wild-type and mutant BTK [1]. | • CLL/SLL: 77.6% (93.8% at 200 mg dose) [1] • WM: 81.0% (Major Response Rate: 74.1%) [1] • FL: 50.0% [1] • MZL: 66.7% [1] | Most common AEs: fatigue, contusion, neutropenia; fewer off-target cardiac events than ibrutinib; cases of major hemorrhage reported [1]. | | NX-2127 | Nurix Therapeutics | Phase 1a/1b [3] | Cereblon-recruiting BTK degrader with immunomodulatory (IMiD) activity (degrades Ikaros/Aiolos) [3]. | Preclinical data shows enhanced T-cell cytotoxicity and synapse formation; clinical efficacy data not yet fully reported [3]. | Preclinical data shows no compromise to T-cell activation or survival [3]. | | NX-5948 | Nurix Therapeutics | Phase 1[a citation is needed] | Cereblon-recruiting BTK degrader without immunomodulatory (IMiD) activity [3]. | Preclinical data shows BTK degradation; clinical efficacy data not yet fully reported [3]. | Preclinical data shows no compromise to T-cell activation or survival [3]. |
The following diagram illustrates the distinct mechanisms of traditional BTK inhibitors versus BTK degraders, and the functional difference between two degrader types.
Supporting data for the comparisons above come from specific experimental protocols in recent studies.
It is important to note that the data for BTK degraders is still early-stage. The comparison is based on initial Phase 1/2 trials, and direct head-to-head comparisons between different degraders are not available. Furthermore, the clinical efficacy of NX-2127 and NX-5948, beyond preclinical T-cell modulation, is still being evaluated in ongoing trials [3].
Future research will focus on:
Bruton's tyrosine kinase (BTK) inhibitors are a class of targeted therapy for B-cell malignancies. The following diagram illustrates the core BTK signaling pathway that these inhibitors target.
The tables below summarize key efficacy and safety data from clinical trials for acalabrutinib and zanubrutinib.
| Indication | Regimen | Trial Name / Phase | Key Efficacy Outcomes | Citation |
|---|---|---|---|---|
| First-line MCL | Acalabrutinib + BR vs BR | ECHO (Phase 3) | PFS: HR 0.73, 95% CI 0.57-0.94; Median PFS 66.4 mo vs 49.6 mo. OS trend: HR 0.86, 95% CI 0.65-1.13. | [1] [2] [3] |
| R/R MCL | Zanubrutinib vs Acalabrutinib | Indirect Treatment Comparison | PFS: HR 0.57, 95% CI 0.35-0.94. OS: HR 0.43, 95% CI 0.23-0.82. | [4] |
| First-line CLL/SLL | Zanubrutinib vs BR | SEQUOIA (Phase 3) | 5-yr PFS rate: 76% vs 40%. Median PFS: Not Reached vs 44 months. | [5] |
| R/R DLBCL | Zanubrutinib + SLS009 | Phase 2a | ORR: 67% (4/6 patients in non-GCB subtype). | [6] |
This data is primarily derived from a large meta-analysis comparing the three BTK inhibitors.
| Adverse Event (AE) Category | Acalabrutinib vs Zanubrutinib (Relative Risk) | Notes and Context |
|---|---|---|
| All-Grade AEs (Average) | RR 1.12, 95% CrI 0.91-1.37 | No significant difference in the overall average rate. |
| Grade ≥3 AEs (Average) | RR 0.90, 95% CrI 0.54-1.37 | No significant difference in the overall average rate. |
| AEs More Frequent with Acalabrutinib | ||
| • Atrial Fibrillation | RR 0.51 | Lower risk with acalabrutinib in this analysis. |
| • Headache | RR 0.32 | Significantly lower risk with acalabrutinib. |
| • Diarrhea | RR 0.52 | Lower risk with acalabrutinib. |
| • Infections (All Grade) | RR 0.53 | Lower risk with acalabrutinib. |
| AEs More Frequent with Zanubrutinib | ||
| • Neutropenia (All Grade) | RR 1.77 | Higher risk with zanubrutinib. |
| • Hypertension (All Grade) | RR 1.43 | Higher risk with zanubrutinib. |
| • Cellulitis (All Grade) | RR 8.2 | Significantly higher risk with zanubrutinib. |
Cardiac Safety of Acalabrutinib: A pooled analysis of three Phase 3 trials in CLL reported that the exposure-adjusted incidence rate of cardiac disorders was lower for acalabrutinib versus comparators (ibrutinib or chemoimmunotherapy), including in patients with pre-existing cardiovascular conditions [7].
Understanding the design of the cited studies is crucial for interpreting the data.
Bayesian Hierarchical Model (for safety comparison): This methodology was used to synthesize evidence from 61 trials (including both randomized and single-arm studies) to estimate the incidence and relative risks of adverse events.
Simulated Treatment Comparison (STC) (for efficacy in R/R MCL): This is an indirect comparison method used when head-to-head trials are unavailable.
Phase 3 Trial Design (for first-line MCL: ECHO trial):